1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide
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Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-N’-[(E)-(3-hydroxyphenyl)methylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide is a complex organic compound that features multiple functional groups, including oxadiazole, triazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole and triazole rings, followed by the introduction of the nitrophenyl and hydroxyphenyl groups. Typical synthetic routes might include:
Formation of Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Formation of Triazole Ring: This can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes.
Introduction of Functional Groups: The nitrophenyl and hydroxyphenyl groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino and hydroxy groups.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
This compound, with its diverse functional groups, could have several applications:
Medicinal Chemistry: Potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Chemical Biology: Use as a probe to study biological pathways.
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The compound might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Known for their biological activities and applications in medicinal chemistry.
Oxadiazole Derivatives: Often used in pharmaceuticals and agrochemicals.
Nitrophenyl Compounds: Commonly found in various drugs and industrial chemicals.
Uniqueness
The combination of these functional groups in a single molecule could provide unique biological activities and properties not found in simpler compounds.
Properties
Molecular Formula |
C18H13N9O5 |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-hydroxyphenyl)methylideneamino]-5-(3-nitrophenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C18H13N9O5/c19-16-17(24-32-23-16)26-15(11-4-2-5-12(8-11)27(30)31)14(21-25-26)18(29)22-20-9-10-3-1-6-13(28)7-10/h1-9,28H,(H2,19,23)(H,22,29)/b20-9+ |
InChI Key |
NOBPWRITWIYLHM-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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